4-(diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzhydryl-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-12-14-23(15-13-20)26-25(29)28-18-16-27(17-19-28)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWIVSGXBUMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of diphenylmethyl chloride with N-(4-methylphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with a carboxylating agent such as phosgene or carbon dioxide to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl or 4-methylphenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The table below highlights key structural differences and their implications:
Biological Activity
Overview
4-(Diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, characterized by its diphenylmethyl and 4-methylphenyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, potentially influencing pathways involved in pain perception and inflammation.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against a range of bacterial strains, suggesting its potential utility in developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound exhibited a dose-dependent reduction in cell viability. When combined with doxorubicin, a synergistic effect was noted, enhancing the overall cytotoxicity compared to either agent alone .
- Antimicrobial Efficacy : In a recent evaluation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall disruption |
| Antimicrobial | Escherichia coli | 20 | Protein synthesis inhibition |
| Anticancer | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Anticancer | MDA-MB-231 (breast cancer) | 12 | Cell cycle modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(diphenylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the piperazine core is functionalized via carboxamide bond formation using coupling agents like EDC/HOBt. Optimization includes adjusting solvent polarity (e.g., DCM or DMF), temperature (0–25°C), and stoichiometric ratios of reactants. Catalysts such as triethylamine are often employed to enhance yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel, eluent: 5–10% MeOH/DCM) to remove unreacted starting materials .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C27H28N3O).
- HPLC : Purity assessment (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water gradient) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against target receptors (e.g., dopamine or serotonin receptors) via radioligand binding assays (IC50 determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Controls : Include reference drugs (e.g., clozapine for receptor assays) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinity be resolved?
- Methodology :
- Dose-response curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .
- Receptor subtype selectivity : Use CHO cells transfected with specific receptor subtypes (e.g., D2 vs. D3 dopamine receptors) .
- Molecular docking : Compare binding poses in receptor active sites (software: AutoDock Vina) to identify structural determinants of activity .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- Methodology :
- LogP determination : Measure octanol/water partitioning via shake-flask method; target LogP 2–4 for blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life calculation) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility without compromising activity .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace diphenylmethyl with cyclohexyl) and test derivatives .
- Pharmacophore mapping : Identify critical moieties (e.g., piperazine carboxamide) via 3D-QSAR models (software: Schrödinger) .
- Data clustering : Group compounds by activity profiles using principal component analysis (PCA) .
Key Research Challenges
- Stereochemical effects : The diphenylmethyl group may introduce chirality; enantiomer separation (e.g., chiral HPLC) is critical for activity studies .
- Off-target interactions : Screen against unrelated receptors (e.g., adrenergic) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
